molecular formula C24H27N3O5S B6572537 6-{[4-(4-ethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one CAS No. 946238-05-7

6-{[4-(4-ethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one

Número de catálogo: B6572537
Número CAS: 946238-05-7
Peso molecular: 469.6 g/mol
Clave InChI: ZMJYRBUMFKDDPU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 6-{[4-(4-ethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one is a structurally complex molecule featuring:

  • A tricyclic 1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one core, which confers rigidity and influences conformational stability.
  • A 4-ethoxybenzoyl substituent, contributing to lipophilicity and electronic effects.

This combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring hydrophobic and polar interactions.

Propiedades

IUPAC Name

6-[4-(4-ethoxybenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S/c1-2-32-20-6-3-17(4-7-20)24(29)25-11-13-26(14-12-25)33(30,31)21-15-18-5-8-22(28)27-10-9-19(16-21)23(18)27/h3-4,6-7,15-16H,2,5,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJYRBUMFKDDPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 6-{[4-(4-ethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one is a novel synthetic molecule with potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound has a complex structure characterized by a piperazine moiety linked to an ethoxybenzoyl group and a sulfonyl functional group. Its molecular formula is C22H25N3O6SC_{22}H_{25}N_3O_6S with a molecular weight of approximately 459.5 g/mol . The intricate arrangement of atoms suggests potential interactions with various biological targets.

Research indicates that this compound may interact with multiple receptors and enzymes, particularly those involved in neurotransmitter transport and signaling pathways. Preliminary studies suggest significant affinity for sigma (σ) receptors and monoamine transporters, which are crucial in the modulation of neurotransmitter systems such as dopamine and serotonin .

Key Mechanisms:

  • Sigma Receptor Interaction : The compound exhibits high affinity for σ receptors, which are implicated in various neurological processes and could be targeted for conditions such as depression and anxiety.
  • Monoamine Transporter Modulation : It interacts with serotonin and dopamine transporters, potentially influencing mood regulation and reward pathways.

Pharmacological Studies

In vitro and in vivo studies have demonstrated the compound's ability to modulate neurotransmitter levels effectively. For instance, it has shown promise in reducing cocaine-induced hyperlocomotion in animal models, suggesting its potential as a treatment for substance use disorders .

Case Studies and Experimental Findings

Several studies have evaluated the biological effects of this compound:

  • Cocaine Antagonism : In rodent models, the compound was tested for its ability to mitigate the behavioral effects of cocaine. It significantly reduced hyperactivity associated with cocaine administration, indicating its potential as an anti-addictive agent .
  • Cytochrome P450 Interaction : The compound does not significantly inhibit major cytochrome P450 enzymes, reducing the risk of drug-drug interactions when co-administered with other medications .

Data Tables

The following table summarizes key pharmacological data related to the compound's activity:

Parameter Value
Molecular Weight459.5 g/mol
Sigma Receptor Affinity (K_i)σ1: 27 nM; σ2: 7 nM
Monoamine Transporter AffinityDopamine: 2,610 nM; Serotonin: 159 nM
Cytochrome P450 InhibitionNone at 10 μM

Comparación Con Compuestos Similares

Research Findings and Implications

Substituent Effects :

  • Ethoxy vs. methoxy groups on the benzoyl ring modulate lipophilicity and electronic properties, impacting bioavailability and target engagement .
  • Halogenated substituents (e.g., 2,4-dichlorophenyl in ) enhance binding to hydrophobic pockets but may increase toxicity .

Linker Group Influence: Sulfonamide linkers (target compound) improve solubility and metabolic stability compared to thioether or amino linkers . Piperazine-based linkers enhance conformational flexibility, aiding in multi-target interactions .

Core Structure Differences :

  • The tricyclic core in the target compound likely enhances selectivity for rigid binding sites, whereas triazole or pyridazine cores prioritize alternative mechanisms (e.g., antifungal vs. kinase inhibition) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.